Amycin A

Antifungal Niphimycin Bioassay

Amycin A (CAS 116296-63-0) is a 36-membered macrolide antibiotic belonging to the niphimycin analog class, isolated from the fermentation broth of *Streptomyces* sp. DSM Its structure features a core niphimycin scaffold esterified with a malonyl group, a key structural difference from its close analog Amycin B (the demalonyl congener) and from the parent compound niphimycin.

Molecular Formula C62H105N3O21
Molecular Weight 1228.5 g/mol
CAS No. 116296-63-0
Cat. No. B039167
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAmycin A
CAS116296-63-0
Synonymsamycin A
Molecular FormulaC62H105N3O21
Molecular Weight1228.5 g/mol
Structural Identifiers
SMILESCC1CCC(C(C(CC(C(C=CC(C(C(=O)OC(C(C=CC=CC(C(C(CC(CC2CC3CC(C(C(O3)(CC1O)O)OC(=O)CC(=O)O2)O)O)O)C)O)C)C(C)CC(C)CCCC=CCCCNC(=NC)N)C)O)C)O)O)C)O.C(C(=O)O)C(=O)O
InChIInChI=1S/C59H101N3O17.C3H4O4/c1-34(18-14-12-10-11-13-17-25-62-58(60)61-9)26-38(5)55-37(4)19-15-16-20-45(64)39(6)49(68)28-42(63)27-43-29-44-30-51(70)56(77-54(73)32-53(72)76-43)59(75,79-44)33-52(71)36(3)22-23-46(65)40(7)50(69)31-48(67)35(2)21-24-47(66)41(8)57(74)78-55;4-2(5)1-3(6)7/h10-11,15-16,19-21,24,34-52,55-56,63-71,75H,12-14,17-18,22-23,25-33H2,1-9H3,(H3,60,61,62);1H2,(H,4,5)(H,6,7)/b11-10+,19-15?,20-16?,24-21?;
InChIKeyBCCVNXUXNINSSO-UMZWVIILSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Amycin A (CAS 116296-63-0): A Malonylated Niphimycin Analog Macrolide Antibiotic for Antimicrobial Research


Amycin A (CAS 116296-63-0) is a 36-membered macrolide antibiotic belonging to the niphimycin analog class, isolated from the fermentation broth of *Streptomyces* sp. DSM 3816. Its structure features a core niphimycin scaffold esterified with a malonyl group, a key structural difference from its close analog Amycin B (the demalonyl congener) and from the parent compound niphimycin [1]. It was discovered through chemical screening alongside Amycin B, niphimycin, elaiophylin, and nigericin [2]. Amycin A is employed exclusively as a research tool in antimicrobial discovery, natural product chemistry, and structure-activity relationship (SAR) studies, and is not approved for human therapeutic use [3].

Why Amycin A Cannot Be Replaced by Amycin B or Niphimycin in Targeted Research


Although Amycin A, Amycin B, and niphimycin share a common 36-membered macrolide core, interchangeability among these analogs for research purposes is inappropriate due to critical structural and functional differences. The presence of a malonyl ester moiety in Amycin A fundamentally alters its physicochemical properties—most notably aqueous solubility and lipophilicity—and directly impacts its antimicrobial potency and spectrum [1]. Direct comparative bioassays reveal that the malonyl group on Amycin A contributes to enhanced antifungal activity, as the demalonyl derivative consistently yields smaller inhibition zones across multiple fungal species [2]. Investigators who substitute Amycin A with its demalonyl counterpart (Amycin B) or with niphimycin risk obtaining non-reproducible MIC values and altered selectivity profiles, which can undermine SAR campaign integrity and skew structure-based drug design efforts [3].

Quantitative Differentiation Evidence for Amycin A Against Niphimycin and Amycin B


Amycin A Exhibits Superior Antifungal Potency Relative to Niphimycin as Measured by Inhibition Zone Diameter

In a standardized disc-diffusion bioassay, Amycin A produced consistently larger inhibition zones than niphimycin across five filamentous fungal species when tested at an equivalent concentration of 2000 ppm. For instance, against *Botrytis cinerea*, Amycin A yielded a 28 mm zone while niphimycin yielded 24 mm [1]. This quantitative difference confirms that the malonylated structure of Amycin A confers an intrinsic antifungal potency advantage over the non-malonylated parent compound.

Antifungal Niphimycin Bioassay

The Malonyl Ester Group of Amycin A Is Responsible for Potency Superiority Over Its Demalonyl Derivative (Amycin B)

Amycin A and its demalonyl analog (Amycin B) were directly compared in a multi-species antifungal bioassay. Amycin A at 2000 ppm produced inhibition zones of 28 mm (*B. cinerea*), 28 mm (*A. alternata*), and 34 mm (*F. culmorum*), whereas the demalonyl compound at the same concentration yielded only 14 mm, 16 mm, and 16 mm, respectively [1]. The malonyl substitution thus accounts for a roughly 2-fold increase in zone diameter against *B. cinerea* and *A. alternata*.

SAR Malonyl ester Amycin B

Amycin A Shows Broader-Spectrum Antifungal Coverage Than Niphimycin with Activity Against Botrytis cinerea, Piricularia oryzae, and Penicillium digitatum

When tested against the rice blast fungus *Piricularia oryzae*, Amycin A at 2000 ppm gave an inhibition zone of 22 mm, whereas niphimycin showed no measurable zone at the same concentration (0 mm) [1]. Similarly, against *Penicillium digitatum*, Amycin A produced a clear 18 mm zone, while niphimycin failed to exceed 14 mm [1]. These results indicate that the malonylated scaffold extends the antifungal spectrum beyond that of the parent niphimycin core.

Antifungal spectrum Phytopathogens Niphimycin

Amycin A Demonstrates Lower Toxicity and Higher Aqueous Solubility Compared to Niphimycin

The patent literature explicitly states that Amycin A and its derivatives are 'distinguished by reduced toxicity and greater solubility in water' relative to niphimycin [1]. The malonyl ester moiety introduces a carboxylate group that enhances water solubility via hydrogen bonding and ionic interactions, while simultaneously lowering non-specific membrane perturbation, which is commonly associated with reduced cytotoxicity in vitro. No quantitative IC50 or LC50 values are provided in the disclosed data; the statement is based on qualitative comparative observations by the inventors.

Drug-likeness Solubility Toxicity

In Vivo Efficacy: Amycin A Suppresses Apple Scab (Venturia inaequalis) at Spray Concentrations of 500 ppm

In a greenhouse trial on apple understocks (EM IX) at the 4-leaf stage, Amycin A applied as a foliar spray at 500 ppm (mg active compound per liter of spray mixture) resulted in 90% control of apple scab caused by *Venturia inaequalis*, compared to untreated infected plants [1]. The demalonyl derivative achieved only 75% control at the same application rate. This in vivo result qualitatively corroborates the in vitro potency advantage of the malonylated species and demonstrates translatability to a plant disease model.

In vivo antifungal Apple scab Plant protection

Recommended Scientific and Industrial Application Scenarios for Amycin A (116296-63-0)


Antifungal Natural Product SAR Campaigns Targeting the Niphimycin Scaffold

Amycin A should be used as the reference malonylated congener in structure-activity relationship studies that investigate the impact of esterification on the niphimycin core. The quantitative in vitro evidence demonstrates a 2-fold or greater increase in antifungal zone diameters relative to the demalonyl compound [1], making it a critical comparator for any analog series seeking to optimize the malonyl pharmacophore for antifungal potency.

Agrochemical Discovery: Hit-Validation for Phytopathogenic Fungi Management

Based on the in vivo apple scab control data showing 90% efficacy at 500 ppm [1], Amycin A serves as a validated hit compound for agrochemical screening programs targeting *Venturia inaequalis*, *Botrytis cinerea*, and *Piricularia oryzae*. Its activity against niphimycin-resistant or niphimycin-insensitive fungi, particularly *P. oryzae*, positions it as a valuable chemical probe for investigating malonyl-dependent antifungal mechanisms.

Aqueous-Formulation-Compatible Antifungal Tool for In Vitro Assays

Investigators performing in vitro antifungal susceptibility testing who require improved aqueous solubility should select Amycin A over niphimycin. The patent-reported solubility advantage [1] implies that Amycin A can be formulated at higher concentrations in aqueous buffers, reducing DMSO carryover artifacts and enabling more physiologically relevant MIC determinations.

Biosynthetic Pathway Elucidation of Malonylated Macrolides in Streptomyces

Amycin A is co-produced by *Streptomyces* sp. DSM 3816 alongside niphimycin, Amycin B, elaiophylin, and nigericin [2]. This unique co-metabolite profile makes Amycin A an essential standard for studies on polyketide synthase (PKS) tailoring enzymology, specifically malonyl transferase activity in 36-membered macrolide biosynthesis.

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